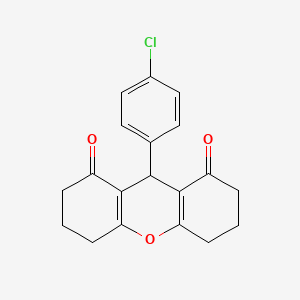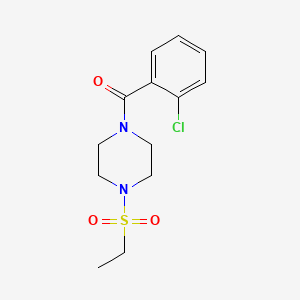
9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of xanthene derivatives, like the compound , often involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aldehydes in the presence of a catalyst. A study describes the synthesis of a similar compound by the reaction of 2,4-dichlorobenzaldehyde and dimedone in ethylene glycol, indicating a potential pathway for synthesizing the target compound through modification of the substituents and reaction conditions (Hao Shi, 2010).
Molecular Structure Analysis
Xanthene derivatives exhibit diverse molecular conformations, significantly influenced by their substituents. The central xanthene ring can adopt a nearly planar structure, while the attached cyclohexane rings may display envelope conformations. The orientation of the substituent groups, such as the chlorophenyl moiety, can significantly impact the overall molecular geometry, potentially influencing the compound's reactivity and interactions (Bin Cui et al., 2010).
Applications De Recherche Scientifique
Synthesis Methods and Properties
Green Synthesis Approaches : Research indicates efficient and environmentally friendly synthesis methods for xanthene derivatives, which are similar in structure to the specified compound. For instance, a green synthesis method using functionalized ionic liquids as a catalyst and reaction medium was developed for 9-aryl-xanthene-1,8-dione derivatives (Jing-jun Ma et al., 2007). This method is noteworthy for its eco-friendliness and efficiency.
Structural and Spectroscopic Analysis : Structural and spectroscopic studies have been performed on hexahydroacridine-1,8-dione derivatives, which share structural similarities with the specified compound. Such analyses help in understanding the chemical properties and potential applications of these compounds (Ratnesh Kumar et al., 2020).
Pharmacological Potential
Antimicrobial Properties : Research has shown that derivatives of xanthene-1,8-dione possess significant antimicrobial properties. For example, a study synthesized novel xanthene-1,8-dione derivatives and tested their antibacterial and antifungal activities, finding them effective against various bacterial and fungal strains (Kishore Kumar Angajala et al., 2017).
Anticancer Activity : Certain derivatives of xanthene-1,8-dione have been evaluated for their potential as anticancer agents. A study involving the synthesis of these derivatives using molecular iodine as a catalyst found that some compounds showed promising anti-proliferative properties against cancer cell lines (Naveen Mulakayala et al., 2012).
Antioxidant and Antiproliferative Activities : Research on xanthene-1,8-dione derivatives has also identified their potential antioxidant and antiproliferative activities. A study synthesizing such derivatives found them to have significant antimicrobial, antioxidant, and antiproliferative effects, highlighting their potential in pharmaceutical applications (S. Zukić et al., 2018).
Molecular Interactions and Properties
- Intermolecular Interactions Analysis : The study of intermolecular interactions in xanthenedione derivatives,which are chemically related to the specified compound, helps in understanding their conformational geometry and biological activity. For example, a series of substituted xanthenediones were crystallized and their intermolecular interactions were analyzed via Hirshfeld analysis, revealing insights into the molecular structure and potential reactivity of these compounds (G. Purushothaman & V. Thiruvenkatam, 2018).
- Crystal Structure Analysis : The crystal structures of xanthene-1,8-dione derivatives have been studied, providing valuable information about their molecular conformation. Such research aids in understanding the physical and chemical properties of these compounds, which could be applicable to the compound (D. Shi et al., 2007).
Applications in Synthesis and Material Science
Synthetic Applications : Xanthene-1,8-dione derivatives, which are structurally related to the specified compound, have been used in various synthetic applications. For instance, their synthesis and antimicrobial properties have been explored, highlighting their potential use in the development of new materials or pharmaceutical compounds (M. Rahimifard et al., 2016).
Photophysical Properties : The photophysical properties of xanthene-1,8-dione derivatives have been studied, suggesting potential applications in materials science. This research provides insights into the optical behaviors of these compounds, which could be relevant to the compound (G. Verma et al., 2011).
Propriétés
IUPAC Name |
9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQWIYMKVLJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)